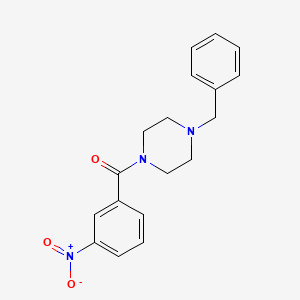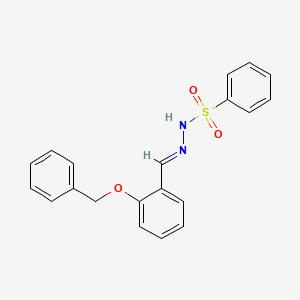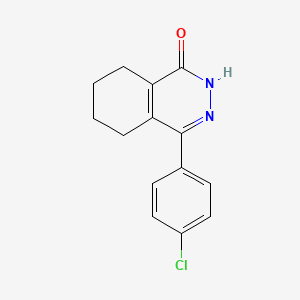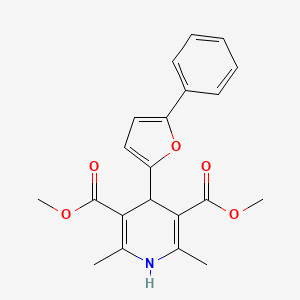
(2-Nitro-1-phenylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitro-1-phenylpropyl)benzene is an organic compound with the molecular formula C15H15NO2. It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a phenylpropyl structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Nitro-1-phenylpropyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-phenylpropylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-1-phenylpropyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Electrophiles such as halogens in the presence of Lewis acids.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: (2-Amino-1-phenylpropyl)benzene.
Substitution: Various substituted phenylpropylbenzenes.
Oxidation: Corresponding carboxylic acids or ketones.
Scientific Research Applications
(2-Nitro-1-phenylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Nitro-1-phenylpropyl)benzene primarily involves its nitro group. In reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. This transformation is facilitated by catalysts that provide the necessary activation energy and reaction environment. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- (2-Nitro-3-phenylpropyl)benzene
- 1-Nitro-4-(2-nitro-propenyl)-benzene
- (1-Methyl-2-phenylpropyl)benzene
- (1-Ethyl-1-methyl-3-phenylpropyl)benzene
Uniqueness
(2-Nitro-1-phenylpropyl)benzene is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. The position of the nitro group and the phenylpropyl structure provide distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
88837-70-1 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2-nitro-1-phenylpropyl)benzene |
InChI |
InChI=1S/C15H15NO2/c1-12(16(17)18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3 |
InChI Key |
REYXTZHGIGOQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate](/img/structure/B11981534.png)

![1-{[(4-bromophenyl)amino]methyl}-4-(4-methoxyphenyl)-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11981559.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11981561.png)

![3-Methyl-N-[2,2,2-trichloro-1-(2-fluoro-phenylamino)-ethyl]-butyramide](/img/structure/B11981574.png)
![7,9-Dichloro-5-(2-methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11981577.png)


![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981611.png)

